tert-butyl[(oxan-4-yl)methyl]amine hydrochloride
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Overview
Description
tert-Butyl[(oxan-4-yl)methyl]amine hydrochloride is a chemical compound that features a tert-butyl group attached to an oxan-4-ylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(oxan-4-yl)methyl]amine hydrochloride typically involves the reaction of tert-butylamine with oxan-4-ylmethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The final product is purified through crystallization or other suitable methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl[(oxan-4-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
tert-Butyl[(oxan-4-yl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl[(oxan-4-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s reactivity and binding affinity, while the oxan-4-ylmethylamine moiety can interact with various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: A simpler compound with similar reactivity but lacking the oxan-4-ylmethyl group.
tert-Butyl[(oxan-4-yl)methyl]amine: The free base form of the hydrochloride salt.
tert-Butyl substituted hetero-donor TADF compounds: Used in organic light-emitting diodes (OLEDs) for their unique electronic properties.
Uniqueness
tert-Butyl[(oxan-4-yl)methyl]amine hydrochloride is unique due to the presence of both the tert-butyl group and the oxan-4-ylmethylamine moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2680535-81-1 |
---|---|
Molecular Formula |
C10H22ClNO |
Molecular Weight |
207.74 g/mol |
IUPAC Name |
2-methyl-N-(oxan-4-ylmethyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(2,3)11-8-9-4-6-12-7-5-9;/h9,11H,4-8H2,1-3H3;1H |
InChI Key |
JHNRIZYMZSDSDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1CCOCC1.Cl |
Purity |
95 |
Origin of Product |
United States |
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